molecular formula C17H23NO5 B1519488 (R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 1213571-65-3

(R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B1519488
M. Wt: 321.4 g/mol
InChI Key: LLEUDAJPBFQTRL-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly known as Allyloxy-t-Butyl-Amino-Acid (ATBA), is an organic compound that has a wide range of applications in scientific research. ATBA is used in the synthesis of various molecules, such as peptides and proteins, and is also used as a reagent in organic chemistry. ATBA has also been used as a ligand in the development of catalytic systems for organic synthesis. In addition, ATBA has a wide range of applications in biochemistry and physiology, such as in the study of enzyme-substrate interactions, the role of conformational changes in protein structure, and the mechanism of action of various drugs.

Scientific Research Applications

Peptide Synthesis

Boc-D-m-Tyrosine(OAllyl): is widely used in the field of peptide synthesis. The Boc (tert-butoxycarbonyl) group serves as a protective group for amino acids during the synthesis process . It is particularly useful for temporarily protecting the amino group of tyrosine, allowing for the selective formation of peptide bonds without unwanted side reactions. The allyl group can also be used for orthogonal protection, providing additional control over the synthesis sequence.

Proteomics Research

In proteomics, Boc-D-m-Tyrosine(OAllyl) is utilized as a building block for the synthesis of complex peptides and proteins . These synthetic peptides are then used in various assays and studies to understand protein function, interaction, and structure, contributing significantly to the field of proteomics.

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEUDAJPBFQTRL-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654729
Record name N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

1213571-65-3
Record name N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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